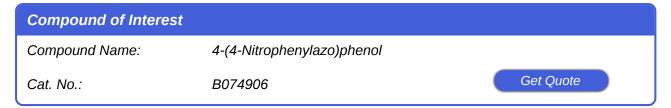


In-Depth Technical Guide: Structural Elucidation of 4-Hydroxy-4'-nitroazobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Hydroxy-4'-nitroazobenzene, a key azobenzene derivative with applications in chemical and biological research. This document details the analytical techniques and experimental protocols used to confirm its molecular structure, presenting key quantitative data in a clear and accessible format.

Compound Identity and Properties

4-Hydroxy-4'-nitroazobenzene is an organic compound characterized by an azo bridge (-N=N-) connecting a phenol ring and a nitrobenzene ring.

Property	Value	
Chemical Formula	C12H9N3O3[1][2]	
Molecular Weight	243.22 g/mol [1][2]	
IUPAC Name	4-[(4-nitrophenyl)diazenyl]phenol[1]	
CAS Number	1435-60-5[2]	
Appearance	Orange to brown powder or crystalline material	



Spectroscopic Data for Structural Confirmation

The structural confirmation of 4-Hydroxy-4'-nitroazobenzene relies on a combination of spectroscopic techniques that probe its molecular framework and functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment	
~3415	-OH stretching vibration	
~1515	Asymmetric -NO ₂ stretching vibration	
~1345	Symmetric -NO ₂ stretching vibration	

This data is indicative of the hydroxyl and nitro functional groups, which are key features of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon atom environments within the molecule. The following data is reported for spectra recorded in DMSO- d_6 .

¹H NMR Chemical Shifts (DMSO-d₆)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
10.49	S	1H	Phenolic -OH
7.87	d	2H	Aromatic protons ortho to the azo group on the phenol ring
7.33-7.45	m	5H	Aromatic protons of the nitrobenzene ring and meta to the azo group on the phenol ring
6.88	d	2H	Aromatic protons ortho to the hydroxyl group

¹³C NMR Chemical Shifts (DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment	
165.39	Carbon attached to the hydroxyl group	
162.17	Aromatic carbons	
136.47	Aromatic carbons	
131.51	Aromatic carbons	
128.44	Aromatic carbons	
127.93	Aromatic carbons	
127.81	Aromatic carbons	
120.15	Aromatic carbons	
115.39	Aromatic carbons	
65.55	Aromatic carbons	



UV-Visible Spectroscopy

UV-Vis spectroscopy is crucial for studying the photoisomerization behavior of azobenzenes, specifically the transition between the trans and cis isomers. The absorption maxima (λ max) are key parameters. Deprotonation of the hydroxyl group can lead to a significant red shift of approximately 100 nm in the λ max[3][4]. The π - π * transition is typically observed around 352 nm, while the n- π * transition appears at approximately 450 nm, with the latter strengthening upon trans-to-cis isomerization[5].

Isomer	λmax (nm)	Transition
trans	~352	π-π
cis	~450	n-π

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of 4-Hydroxy-4'-nitroazobenzene.

Synthesis via Azo Coupling

This protocol describes a common method for the synthesis of 4-Hydroxy-4'-nitroazobenzene.

Materials:

- p-Nitroaniline
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Phenol
- Sodium hydroxide (NaOH)
- Ice
- Ethanol



Procedure:

- Diazotization of p-Nitroaniline:
 - Dissolve a specific molar equivalent of p-nitroaniline in an aqueous solution of hydrochloric acid.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
 - Stir the mixture for 15-20 minutes to ensure complete formation of the pnitrobenzenediazonium chloride salt.

Coupling Reaction:

- In a separate beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide.
- Cool this phenoxide solution to 0-5 °C in an ice bath.
- Slowly add the cold diazonium salt solution to the cold phenoxide solution with vigorous stirring.
- A colored precipitate of 4-Hydroxy-4'-nitroazobenzene will form.
- Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

Isolation and Purification:

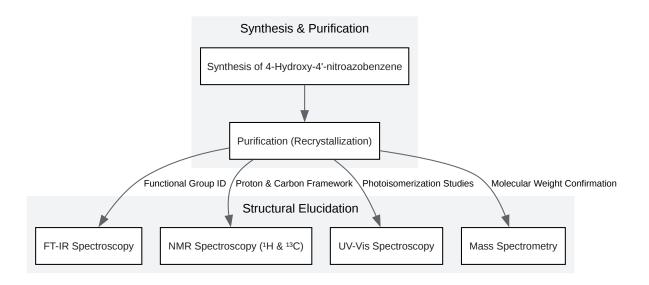
- Collect the crude product by vacuum filtration.
- Wash the precipitate with cold water to remove any unreacted salts.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-Hydroxy-4'-nitroazobenzene.



Dry the purified crystals in a vacuum oven.

Spectroscopic Characterization

Workflow for Spectroscopic Analysis



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Caption: Experimental workflow for synthesis and structural elucidation.

FT-IR Spectroscopy Protocol:

- Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin disk.
- Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.
- Record the spectrum over the range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands for the -OH and -NO2 functional groups.



NMR Spectroscopy Protocol:

- Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to an NMR tube.
- Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
- Process the spectra and assign the chemical shifts of the signals to the corresponding protons and carbons in the molecular structure.

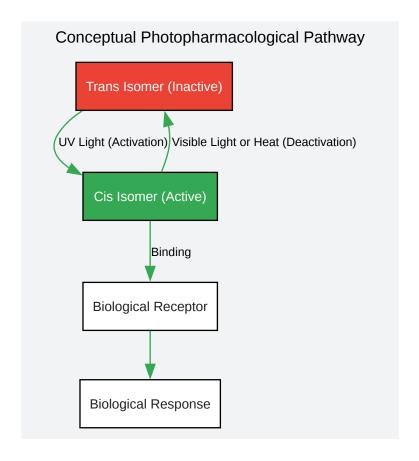
UV-Vis Spectroscopy Protocol:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol, DMSO).
- Record the absorption spectrum of the thermally stable trans isomer over a range of 200-800 nm.
- To study the cis isomer, irradiate the solution with UV light (e.g., 365 nm) and record the absorption spectrum at the photostationary state.
- Determine the λmax for both isomers.

Signaling Pathways and Logical Relationships

While 4-Hydroxy-4'-nitroazobenzene is primarily a chemical intermediate and a subject of photochemical studies, its structural motifs are relevant in the context of drug development, particularly in photopharmacology. Azobenzene-containing molecules can be designed as photoswitchable ligands for biological targets.





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